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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-b]pyridin-5-ol

hydrochloride

CAS No.: 2225146-85-8

Cat. No.: B2606836

Get Quote

Executive Summary: The Bioisostere Shift
In modern drug discovery, the transition from 5-hydroxyindole to 5-hydroxy-7-azaindole (5-

hydroxy-1H-pyrrolo[2,3-b]pyridine) is rarely a simple substitution. It is a strategic maneuver to

alter physicochemical properties while retaining the privileged indole pharmacophore.

While 5-hydroxyindole is a classic electron-rich scaffold prone to rapid oxidation and

indiscriminate electrophilic attack, its 7-aza counterpart introduces a pyridine nitrogen (N7) that

fundamentally acts as an "electron sink." This single atom dramatically lowers the HOMO

energy, increases acidity, and creates a secondary hydrogen-bond acceptor site crucial for

kinase hinge binding.

This guide dissects the reactivity differences driven by this electronic perturbation, providing

actionable protocols for selective functionalization.
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The defining feature of 5-hydroxy-7-azaindole is the competition between the electron-donating

5-hydroxyl group and the electron-withdrawing N7 nitrogen.

pKa and Acidity Constants
The N7 nitrogen exerts a strong inductive effect (-I) and mesomeric withdrawal (-M),

significantly increasing the acidity of the pyrrole N1-H compared to the parent indole.

Feature 5-Hydroxyindole
5-Hydroxy-7-
azaindole

Mechanistic Impact

N1-H Acidity (pKa) ~17.0 ~13.2

7-Azaindole N1 is

easier to deprotonate;

tolerates weaker

bases (e.g.,

carbonates) for N-

alkylation.

5-OH Acidity (pKa) ~10.0 ~9.2 (Est.)

The pyridine ring pulls

density, making the

phenolate anion more

stable and the OH

more acidic than in

indole.

N7 Basicity (pKa) N/A ~4.6 (Conj. Acid)

N7 is a basic site

capable of protonation

or metal chelation,

unlike C7 in indole.

Resonance & Stability
In 5-hydroxyindole, the electron density is pushed into the C3 position, making it highly

susceptible to oxidation (forming quinone imines). In 5-hydroxy-7-azaindole, the N7 atom

sequesters some of this π-electron density, rendering the ring more resistant to oxidative

degradation.
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Figure 1: Stability profile comparison. The 7-aza modification protects the scaffold from the

rapid oxidative decomposition often seen with hydroxyindoles.

Reactivity Matrix: Functionalization Strategies
Electrophilic Aromatic Substitution (EAS)
This is the most distinct divergence in reactivity.

5-Hydroxyindole: The 5-OH and NH groups synergistically activate C3. Reaction is often

diffusion-controlled and can lead to over-substitution or polymerization if not carefully

controlled.

5-Hydroxy-7-azaindole: The deactivating pyridine ring fights the activating OH group. While

C3 remains the preferred site for halogenation or formylation, the reaction rate is significantly

slower.

Critical Note: Direct EAS at C4 or C6 is difficult despite the OH activation.

Functionalization at C4 usually requires N-oxide activation sequences.

Alkylation Selectivity (O- vs. N- vs. C3-)
The presence of three nucleophilic sites (O-H, N1-H, C3) requires precise condition tuning.
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Reaction Type 5-Hydroxyindole 5-Hydroxy-7-azaindole

O-Alkylation
Standard (K₂CO₃/Acetone).

High selectivity.

Competitive. N1 is more acidic

than in indole. Requires mild

bases or protection of N1 to

prevent mixtures.

N-Alkylation
Requires strong base (NaH) or

phase transfer.

Facile. Occurs with weaker

bases (Cs₂CO₃) due to lower

pKa of N1.

C3-Alkylation
Common side reaction with

reactive halides.

Rare under standard

conditions; requires pre-

activation (e.g., Grignard).

Experimental Protocols
Protocol A: Selective O-Alkylation of 5-Hydroxy-7-
azaindole
Objective: Synthesize a 5-alkoxy-7-azaindole derivative without N1-alkylation. Challenge: The

N1-H is acidic enough to compete with O-H alkylation.

Reagents:

Substrate: 5-Hydroxy-7-azaindole (1.0 eq)

Electrophile: Benzyl bromide (1.1 eq)

Base: Cesium Carbonate (Cs₂CO₃) (1.2 eq) - Note: Cs+ promotes the "O" reaction via

coordination.

Solvent: DMF (Anhydrous)

Procedure:

Dissolution: Dissolve 5-hydroxy-7-azaindole (100 mg, 0.75 mmol) in anhydrous DMF (3 mL)

under N₂.
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Base Addition: Add Cs₂CO₃ (293 mg, 0.90 mmol) in one portion. Stir at 0°C for 15 minutes.

Expert Insight: Unlike indole where NaH is often used for N-alkylation, here we use mild

carbonate to favor the kinetic O-alkylation. However, if N-alkylation is observed, switch

solvent to Acetone which favors O-alkylation via solvation effects.

Electrophile Addition: Add Benzyl bromide (99 µL, 0.82 mmol) dropwise.

Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (50% EtOAc/Hex).

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to

remove DMF).

Outcome: Expect >85% O-alkylated product. If N-alkylated byproduct >10%, lower

temperature to -10°C.

Protocol B: Regioselective C3-Iodination (EAS)
Objective: Install a handle for Suzuki coupling at C3.

Reagents:

Substrate: 5-Hydroxy-7-azaindole[1][2][3][4][5]

Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

Solvent: DMF or Acetone

Procedure:

Dissolve substrate in DMF at 0°C.

Add NIS portion-wise over 30 minutes.

Comparison: 5-Hydroxyindole would react instantly, potentially forming di-iodo species. 5-

Hydroxy-7-azaindole requires the full 30-60 mins and potentially warming to RT to

complete conversion.

Quench with 10% Na₂S₂O₃ solution.
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Precipitate usually forms; filter and wash with cold water.

Decision Framework: Synthesis Workflow
Use this flowchart to determine the optimal synthetic route for your target derivative.

Target: Modified 5-Hydroxy-7-azaindole

Modification Site?

Oxygen (Ether) Nitrogen (N1) Carbon (C3)

Use Mild Base (K2CO3/Acetone)
Avoid NaH (prevent N-deprotonation)

Use Strong Base (NaH/DMF)
or Phase Transfer

Electrophilic Subst (NIS/NBS)
Slower than Indole -> Allow time

Purify via Column Chromatography
(Polar eluent required for 7-aza)

Click to download full resolution via product page

Figure 2: Synthetic decision tree for functionalizing 5-hydroxy-7-azaindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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